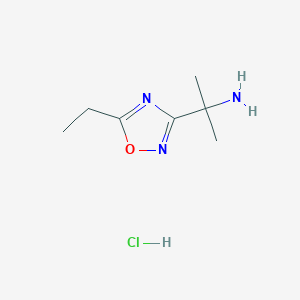

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

描述

属性

IUPAC Name |

2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c1-4-5-9-6(10-11-5)7(2,3)8;/h4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAHRWUDZQCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or (CF3CO)2O .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

化学反应分析

Types of Reactions

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like chloroacetyl chloride in the presence of potassium carbonate can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

科学研究应用

Medicinal Chemistry

-

Pharmacological Properties :

Research indicates that 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride exhibits potential as a lead compound in drug discovery. Its structural features allow for interaction with biological targets such as enzymes and receptors, making it a candidate for further pharmacological studies. -

Cytotoxicity Studies :

A study on oxadiazole derivatives demonstrated that modifications at the 5-position of the oxadiazole ring significantly enhance cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound showed IC50 values around 92.4 µM against various cancer cell lines like HeLa and Caco-2. -

Anti-inflammatory Effects :

In vivo studies have shown that related compounds can exhibit notable anti-inflammatory effects, evidenced by significant reductions in paw edema in animal models when administered at doses of 25 mg/kg.

Material Science

-

Polymer Development :

The compound serves as a versatile small molecule scaffold for the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength . -

Synthesis of Complex Organic Molecules :

In organic synthesis, this compound acts as a building block for creating more complex molecules. This application is crucial in developing new materials with tailored properties for specific applications in electronics and pharmaceuticals.

Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : With lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution with alkyl halides in the presence of a base.

Cytotoxicity Against Cancer Cell Lines

A focused study on synthesized oxadiazole derivatives revealed that structural modifications significantly affect their cytotoxic properties against cancer cells. The specific derivative similar to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amines exhibited promising results with an IC50 value indicative of its potential as an anticancer agent.

Anti-inflammatory Effects

Research conducted on animal models demonstrated that compounds related to this oxadiazole derivative significantly reduced inflammation markers when tested at various dosages. These findings support the potential therapeutic applications of this compound in treating inflammatory diseases.

作用机制

The mechanism of action of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it exhibits antitumor activity by inhibiting the thymidylate synthetase enzyme, which prevents DNA synthesis . This mechanism is crucial for its potential use in cancer therapy.

相似化合物的比较

Chemical Identity

- IUPAC Name : 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

- Molecular Formula : C₇H₁₃N₃O·HCl

- CAS Number : 1185298-83-2 (hydrochloride salt) ; 1155531-76-2 (free base)

- SMILES: CCC1=NC(=NO1)C(C)(C)N.Cl

- Molecular Weight : Calculated as 191.63 g/mol (C₇H₁₃N₃O = 155.20 g/mol + HCl = 36.46 g/mol).

Structural Features

The compound consists of a 1,2,4-oxadiazole ring substituted with an ethyl group at position 5 and a geminal dimethylamine group at position 3, forming a tertiary amine hydrochloride salt .

Physicochemical Properties

- Collision Cross Section (CCS) : Predicted CCS values for adducts include 132.8 Ų ([M+H]⁺) and 133.8 Ų ([M-H]⁻) .

- Safety Data : Classified under GHS with hazard codes H302, H315, H319, and H335 (oral toxicity, skin/eye irritation, respiratory irritation) .

Applications

Primarily used as a building block in medicinal chemistry for developing kinase inhibitors or neuroactive compounds .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Differences

Alkyl Chain Length and Position: The propyl variant () has a longer alkyl chain at position 5, likely enhancing lipophilicity and membrane permeability compared to the ethyl group in the reference compound.

Amine Group Configuration :

- The branched dimethylamine in the reference compound offers greater steric protection, possibly enhancing metabolic stability compared to the linear methylamine in [(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride .

Positional Isomerism :

Research and Application Gaps

- Data Availability : Predicted CCS values are available only for the reference compound , limiting direct comparisons of conformational behavior.

- Synthetic Accessibility : The methyl-substituted analog (CAS 1628721-47-0) is marketed in high purity (99.999%) by American Elements, suggesting industrial scalability , whereas other analogs lack commercial availability data.

生物活性

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (CAS No. 1803594-28-6) is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClN₃O |

| Molecular Weight | 191.66 g/mol |

| CAS Number | 1803594-28-6 |

Biological Activities

The biological activities of oxadiazole derivatives have been extensively studied, revealing a wide range of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit notable anticancer properties. For instance, derivatives containing the oxadiazole moiety have been shown to possess cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. A study reported that certain oxadiazoles demonstrated IC₅₀ values in the micromolar range against multiple cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Anti-inflammatory Effects

In vivo studies have assessed the anti-inflammatory potential of related oxadiazole compounds. These studies often utilize carrageenan-induced paw edema models to evaluate the efficacy of compounds in reducing inflammation. Results showed that certain oxadiazoles could significantly reduce edema compared to standard anti-inflammatory drugs like indomethacin .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that oxadiazoles may act through various pathways:

- Inhibition of Enzymes : Some oxadiazoles have been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and inflammation .

- Induction of Apoptosis : Certain derivatives may promote apoptosis in cancer cells through mitochondrial pathways or by activating caspases .

- Antioxidant Activity : Oxadiazoles have demonstrated radical scavenging activity, contributing to their anti-inflammatory properties .

Case Studies

A few notable case studies illustrate the biological activity of related compounds:

- Study on Anticancer Activity : A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC₅₀ value of approximately 92.4 µM across various cancer cell lines, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : In vitro tests showed that specific oxadiazole derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against common pathogens, demonstrating strong antimicrobial efficacy .

常见问题

Q. What are the established synthetic routes for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves cyclization of precursor amidoximes with activating agents (e.g., EDCI/HOBt) under reflux conditions. To optimize efficiency, employ Design of Experiments (DoE) methodologies such as factorial design to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, a 2³ factorial design can identify interactions between variables and reduce trial-and-error approaches . Additionally, computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, streamlining experimental validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm oxadiazole ring formation (e.g., absence of NH₂ protons, shifts at δ 160–165 ppm for C=N).

- FTIR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (amine hydrochloride).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-validate data with computational simulations (e.g., Gaussian software) to resolve ambiguities in tautomeric forms or regiochemistry .

Q. What are the recommended protocols for purity assessment and handling hygroscopicity?

Use HPLC-UV/ELSD with a C18 column (acetonitrile/water gradient) to assess purity (>95%). For hygroscopicity, store the compound in a desiccator under argon and employ Karl Fischer titration to monitor moisture uptake. Pre-dry solvents (e.g., molecular sieves) during synthesis to minimize hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically addressed?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent DMSO concentrations). Implement standardized bioassay protocols with positive controls (e.g., reference inhibitors) and validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For receptor-binding studies, use molecular docking (AutoDock Vina) to correlate activity with binding poses and pharmacophore models . Statistical meta-analysis of published data can identify confounding variables .

Q. What advanced methodologies enable the optimization of reaction scalability while maintaining yield?

Apply continuous-flow reactor systems to enhance heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) like in-situ FTIR to monitor intermediate formation. For scale-up, leverage computational fluid dynamics (CFD) to model mixing efficiency and predict hotspots in batch reactors . DOE-guided optimization of parameters like catalyst loading and residence time can improve reproducibility .

Q. How can researchers resolve spectral data conflicts arising from polymorphic forms or solvates?

Perform X-ray diffraction (SCXRD/PXRD) to identify polymorphs and solvate structures. Pair with thermal analysis (DSC/TGA) to correlate crystallinity with thermal stability. For dynamic systems, use variable-temperature NMR to track conformational changes. Computational crystal structure prediction (e.g., Mercury CSP) aids in assigning spectral peaks to specific forms .

Q. What strategies are effective in elucidating the compound’s metabolic stability for pharmacological studies?

Conduct in vitro microsomal assays (human liver microsomes) with LC-MS/MS quantification of parent compound and metabolites. Use isotope labeling (e.g., ¹⁴C) to trace metabolic pathways. Pair with molecular dynamics simulations (GROMACS) to predict CYP450 binding affinities and identify metabolic soft spots .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility in aqueous vs. organic solvents be reconciled?

Systematically evaluate solubility using shake-flask method with UV-Vis quantification under controlled pH and ionic strength. Compare with COSMO-RS computational predictions to model solvent interactions. Discrepancies may stem from polymorphic differences or residual counterions; purify via recrystallization (e.g., ethanol/water) and re-test .

Q. What statistical approaches are recommended for analyzing variability in synthetic yield across laboratories?

Use ANOVA to partition variance into factors (e.g., reagent source, equipment calibration). Implement interlaboratory studies with standardized protocols and blinded samples. Apply multivariate regression to identify critical parameters (e.g., stirring rate, drying time) contributing to variability .

Methodological Tables

Q. Table 1. Key Parameters for Synthetic Optimization via DoE

| Variable | Range Tested | Optimal Condition | Impact on Yield (%) |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +22% |

| Solvent (DMF/H₂O) | 1:1 to 1:3 v/v | 1:2 v/v | +15% |

| Catalyst Loading | 5–15 mol% | 10 mol% | +18% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。